molecular formula C28H39N3O4S2 B12506644 Nps-Cys(Bzl)-OH.DCHA

Nps-Cys(Bzl)-OH.DCHA

Cat. No.: B12506644
M. Wt: 545.8 g/mol
InChI Key: MAUIFYQGIWFDHJ-UHFFFAOYSA-N
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Description

N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt is a chemical compound with the molecular formula C16H16N2O4S2. It is commonly used in research and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group results in the formation of disulfides, while reduction of the nitro group yields amines.

Scientific Research Applications

N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt involves its interaction with various molecular targets. The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the nitrophenylsulfenyl group can participate in redox reactions, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt is unique due to the presence of both the nitrophenylsulfenyl and benzyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C28H39N3O4S2

Molecular Weight

545.8 g/mol

IUPAC Name

3-benzylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]propanoate;dicyclohexylazanium

InChI

InChI=1S/C16H16N2O4S2.C12H23N/c19-16(20)13(11-23-10-12-6-2-1-3-7-12)17-24-15-9-5-4-8-14(15)18(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,13,17H,10-11H2,(H,19,20);11-13H,1-10H2

InChI Key

MAUIFYQGIWFDHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C=C1)CSCC(C(=O)[O-])NSC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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